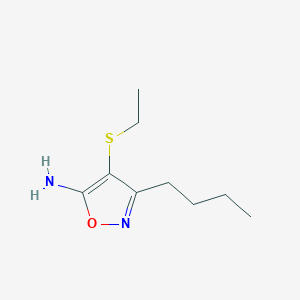
3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of butylamine with ethylsulfanyl acetic acid in the presence of a dehydrating agent can lead to the formation of the desired oxazole ring . The reaction typically requires heating and may involve catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: An isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness
3-Butyl-4-ethylsulfanyl-1,2-oxazol-5-amine is unique due to the presence of both butyl and ethylsulfanyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
77036-96-5 |
|---|---|
Fórmula molecular |
C9H16N2OS |
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
3-butyl-4-ethylsulfanyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H16N2OS/c1-3-5-6-7-8(13-4-2)9(10)12-11-7/h3-6,10H2,1-2H3 |
Clave InChI |
DPJUWADAMFBNKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NOC(=C1SCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



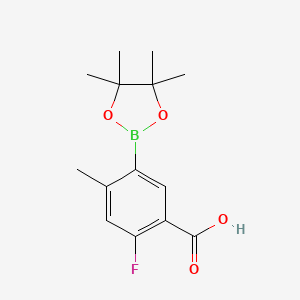
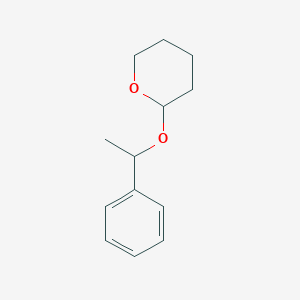
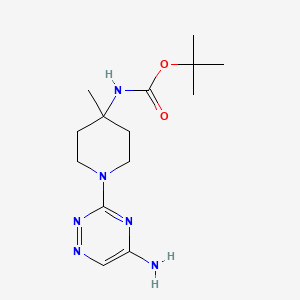


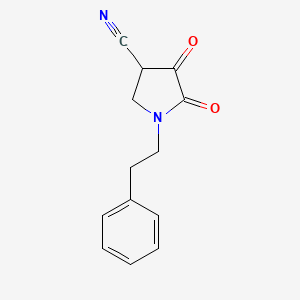
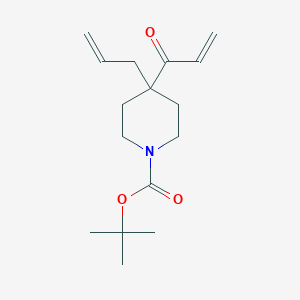

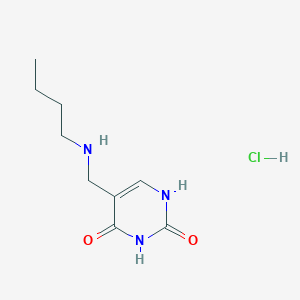
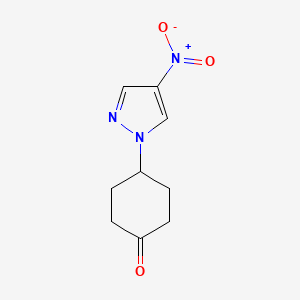
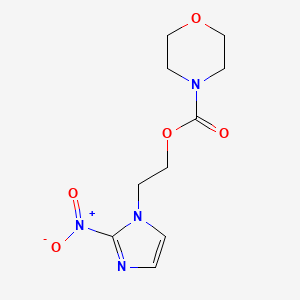
![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)

